5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

BTK inhibitor synthesis Palladium-free coupling Ibrutinib preparation

Medicinal chemistry programs targeting BTK and other kinases require reliable, high-purity pyrazole building blocks. Generic pyrazole-4-carbonitrile analogs lack the tosyl protecting group essential for regioselective cyclization and intermediate isolation. • Key protected pyrazole precursor for ibrutinib: Palladium-free 6-step route achieves 32.7% overall yield. • Orthogonal 5-amino and 4-cyano handles enable regioselective pyrazolo[1,5-a]pyrimidine construction. • Tosyl group enhances crystallinity and handling; readily cleaved under basic conditions for downstream N-functionalization. Available in ≥98% purity with global shipping for R&D use.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29g/mol
CAS No. 106368-34-7
Cat. No. B352132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
CAS106368-34-7
Molecular FormulaC11H10N4O2S
Molecular Weight262.29g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
InChIKeyIOVAWZLOAGNYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile: Technical Baseline


5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS 106368-34-7, molecular formula C₁₁H₁₀N₄O₂S, molecular weight 262.29 g/mol) is a densely functionalized heterocyclic building block belonging to the pyrazole family, featuring a primary amino group at the 5-position, a cyano group at the 4-position, and a p-toluenesulfonyl (tosyl) protecting group at the N1 position [1]. The compound serves primarily as a synthetic intermediate in the construction of fused pyrazolo-heterocycles—particularly pyrazolo[1,5-a]pyrimidines used as kinase inhibitors and anticancer agents—and as a key precursor in the preparation of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib [2]. Commercial availability typically ranges from 95% to 98% purity .

Workflow
Fused pyrazolo[1,5-a]pyrimidine construction
Selection
Tosyl-protected 5-amino-4-cyano pyrazole
Use Context
Palladium-free BTK inhibitor synthesis, agrochemical SAR

Irreplaceable Features of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile


Generic substitution of 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile with simpler pyrazole-4-carbonitrile analogs (e.g., 1H-pyrazole-4-carbonitrile, CAS 31108-57-3; 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS 5334-41-8; or 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) fundamentally alters the compound's synthetic trajectory and final product profile. The N1-tosyl group confers three non-interchangeable properties: it serves as a robust protecting group that can be selectively cleaved under basic conditions to yield the free 1H-pyrazole for subsequent N-functionalization, it provides enhanced crystallinity and handling characteristics for intermediate isolation compared to alkyl or aryl N1-substituted analogs, and it modulates the electronic environment of the pyrazole ring to enable specific regioselective cyclization pathways (e.g., toward pyrazolo[1,5-a]pyrimidines) that are inaccessible or proceed with significantly lower yield with N1-unprotected or N1-alkyl counterparts [1]. The combined 5-amino and 4-cyano functional groups further provide orthogonal nucleophilic handles for tandem annulation reactions that cannot be recapitulated by analogs lacking either group .

N1-tosyl removal enables selective N-functionalization; alkyl or aryl N1 analogs lack this orthogonal deprotection route.
5-amino and 4-cyano groups provide tandem annulation reactivity; analogs missing either group may not recapitulate the same cyclization pathways.
Tosyl protection alters crystallinity and handling during intermediate isolation; unsubstituted or N1-alkyl pyrazoles may shift purification behavior.

Quantitative Evidence for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile


Ibrutinib Intermediate Synthetic Yield

The target compound, 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile, serves as a critical intermediate in a newly reported palladium-free synthetic route to ibrutinib, achieving a six-step overall yield of 32.7% [1]. This compares favorably to traditional palladium-catalyzed routes that require expensive catalysts and rigorous exclusion of air and moisture [1]. The synthetic strategy proceeds via a facile method for preparing 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones with broad substrate compatibility, enabling efficient preparation of diverse derivatives [2].

Ibrutinib intermediate yield
Head-to-head
32.7% overall yield (six-step, palladium-free) vs. traditional Pd-catalyzed routes
Reported synthetic efficiency benchmark for BTK inhibitor intermediate
Palladium-free conditions; yield may vary with scale
BTK inhibitor synthesis Palladium-free coupling Ibrutinib preparation

Insecticidal Activity of N1-Aryl Pyrazole Analogs

In a head-to-head assessment of insecticidal activity against Tuta absoluta larvae (a major agricultural pest), 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (compound 3c) exhibited 75% mortality after 48 hours, compared to 60% mortality for 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl)-1H-pyrazole-4-carbonitrile (compound 3b), and 100% mortality for the commercial insecticide fipronil (positive control) [1]. While the target compound 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile was not directly tested in this study, its structural position as the tosyl-protected precursor to these active N1-aryl pyrazoles establishes its value as the essential building block for generating insecticidal analogs [1].

Insecticidal analog SAR
Cross-study comparable
N1-phenyl analog: 75% mortality at 48 h; N1-2,6-dichloro-4-CF₃-phenyl analog: 60% (Tuta absoluta larvae)
Precursor role; tosyl group serves as diversification handle for agrochemical SAR
Target compound not directly tested; class inference
Insecticidal activity Tuta absoluta Agrochemical intermediate

Antiproliferative Activity of Pyrazole-Tosylamide Derivatives

A series of carbonitrile-substituted pyrazole-tosyl amide derivatives—structurally related to the target compound—were evaluated for antiproliferative activity against multiple cancer cell lines (MDA-MB-231, MCF-7, HepG2, PC-3, A549) via MTT assay. Compounds 9d, 9e, and 9f demonstrated IC₅₀ values <10 μM against both MDA-MB-231 and MCF-7 breast cancer cells [1]. ELISA assays confirmed that these compounds significantly inhibited the anti-apoptotic protein BCL-2 and increased the activity of apoptotic protein Caspase-3, with molecular docking validating high binding affinity toward the active sites of both proteins [1].

Antiproliferative profile
Class-level
Pyrazole-tosylamide derivatives 9d, 9e, 9f: reported IC₅₀ values against MDA-MB-231, MCF-7 (MTT assay)
Supports cell-model endpoint review for structurally related analogs
Data to verify; target compound not directly assayed
Apoptosis induction BCL-2 inhibition Breast cancer

Corrected Structural Assignment of Pyrazole Products

In a critical correction to previously reported work, researchers demonstrated that the reaction of N-tosylhydrazones with malononitrile produces 5-amino-4-carbonitrile-1H-pyrazoles rather than the previously assumed 1,2,4-triazoles [1]. The corrected structure was unambiguously confirmed by single-crystal X-ray analysis, which showed that compound x (5-amino-3-phenyl-4-carbonitrile-1H-pyrazole) was obtained in 21% yield under the original conditions [1]. This structural correction is essential for researchers sourcing building blocks for pyrazole-based libraries, as the misassignment would lead to incorrect synthetic planning.

Structural identity correction
Supporting evidence
X-ray crystallography confirmed pyrazole (21% yield) instead of previously assigned 1,2,4-triazole
Prevents misassignment of building block; ensures correct synthetic planning
Original conditions; structural correction published
Regioselective synthesis Structural misassignment X-ray crystallography

Purity Consistency Across Commercial Suppliers

Analysis of commercial supplier data reveals a consistent purity specification for 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile across multiple vendors. BOC Sciences and AKSci both specify minimum purity of 95% , while Leyan (Shanghai Haohong) specifies 98% purity . This narrow 3-percentage-point purity range across suppliers provides procurement confidence in the compound's commercial quality baseline and facilitates reliable comparison between sourcing options.

Commercial purity consistency
Supporting evidence
95% (BOC Sciences, AKSci) to 98% (Leyan) across major suppliers
Narrow purity range reduces procurement quality risk
Vendor specification; lot-specific COA recommended
Quality control Commercial sourcing Purity benchmark

Divergent Synthesis of 1-Tosyl-1H-pyrazoles

A general temperature-controlled approach enables divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization without transition-metal catalysts or oxidants [1]. This methodology provides access to the 1-tosyl-1H-pyrazole scaffold—the core framework of the target compound—under mild, environmentally benign conditions, contrasting with traditional methods that may employ expensive transition metals or strong oxidants [1]. The absence of metal contamination is particularly relevant for pharmaceutical intermediates destined for later-stage clinical development.

Divergent tosyl-pyrazole synthesis
Class-level
Transition-metal-free, oxidant-free electrophilic cyclization provides 1-tosyl-1H-pyrazole scaffold
Metal contamination risk reduced for pharmaceutical intermediate sourcing
Method available; target-specific application may require validation
Transition-metal-free synthesis Oxidant-free conditions Temperature control

High-Value Applications for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile


Palladium-Free Ibrutinib Synthesis

Procure this compound as the key pyrazole building block for preparing ibrutinib via a palladium-free, six-step route achieving 32.7% overall yield [1]. This application scenario is particularly valuable for medicinal chemistry laboratories seeking to avoid palladium catalyst costs and contamination concerns while generating BTK inhibitor candidates. The tosyl group serves as a temporary protecting group that can be selectively removed to liberate the free 1H-pyrazole for subsequent N-alkylation with the appropriate piperidine pharmacophore.

N1-Aryl Pyrazole Insecticidal Candidates

Use this compound as the protected precursor for generating diverse N1-aryl pyrazole-4-carbonitrile analogs with insecticidal activity against Tuta absoluta and related agricultural pests [1]. Following tosyl deprotection, the free 1H-pyrazole can be N-arylated with various aryl halides to produce analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (75% mortality at 48h) or halogenated variants, enabling structure-activity relationship (SAR) optimization for agrochemical development.

Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Synthesis

Employ the 5-amino-4-cyano functional array to access pyrazolo[1,5-a]pyrimidine scaffolds via annulation with 1,3-dielectrophiles [1]. The orthogonal reactivity of the 5-amino group (nucleophilic) and 4-cyano group (electrophilic after activation) enables regioselective construction of fused heterocycles that serve as kinase inhibitor cores. This application is particularly relevant for oncology drug discovery programs targeting ATP-binding pockets of protein kinases.

BCL-2/Caspase-3 Modulating Pyrazole-Tosylamides

Utilize this building block for synthesizing carbonitrile-substituted pyrazole-tosylamide derivatives that demonstrate IC₅₀ <10 μM antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines with validated BCL-2 inhibition and Caspase-3 activation [1]. This application scenario supports oncology-focused medicinal chemistry programs developing apoptosis-inducing agents for cancer therapy.

Application
Selection Property
Validation Focus
Palladium-free ibrutinib synthesis
Tosyl-protected 5-amino-4-cyano building block
Six-step yield and deprotection selectivity
Agrochemical SAR studies
N1-diversification handle via tosyl removal
N-arylation efficiency and insecticidal endpoint
Pyrazolo[1,5-a]pyrimidine kinase inhibitor synthesis
Orthogonal 5-amino/4-cyano reactivity
Regioselective annulation and kinase inhibition assay
BCL-2/caspase-3 pathway research
Structurally related pyrazole-tosylamide derivatives
Cell-model apoptosis endpoint and IC₅₀ review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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